molecular formula C25H55NO4S B1589292 Methyltrioctylammonium hydrogen sulfate CAS No. 59158-14-4

Methyltrioctylammonium hydrogen sulfate

Cat. No.: B1589292
CAS No.: 59158-14-4
M. Wt: 465.8 g/mol
InChI Key: MWSPFHZPVVWJCO-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Methyltrioctylammonium hydrogen sulfate is a quaternary ammonium salt that primarily targets the extraction of certain compounds from mixtures . It is also used as a phase transfer catalyst in various chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, which results in the extraction of certain compounds from mixtures . As a phase transfer catalyst, it facilitates the migration of a reactant from one phase into another where reaction can take place .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the extraction and catalysis processes. The compound’s ability to selectively extract certain compounds from mixtures and its role as a phase transfer catalyst can influence various biochemical reactions .

Pharmacokinetics

As a quaternary ammonium salt, it is soluble in water , which may influence its absorption and distribution. Its impact on bioavailability would depend on the specific context of its use.

Result of Action

The result of this compound’s action is the successful extraction of certain compounds from mixtures and the facilitation of various chemical reactions as a phase transfer catalyst . This can lead to the acceleration of chemical reactions and the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to be stored in an inert atmosphere at room temperature . Its solubility in water and some organic solvents like ethanol and acetone can also affect its action in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltrioctylammonium hydrogen sulfate can be synthesized through the reaction of trioctylamine with methyl sulfate. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where trioctylamine and methyl sulfate are combined under optimized conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltrioctylammonium hydrogen sulfate is unique due to its specific combination of a trioctylammonium cation and a hydrogen sulfate anion, which provides it with distinct phase transfer catalytic properties. Its ability to facilitate the transfer of ions between immiscible phases makes it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

hydrogen sulfate;methyl(trioctyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54N.H2O4S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPFHZPVVWJCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H55NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449043
Record name Methyltrioctylammonium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59158-14-4
Record name 1-Octanaminium, N-methyl-N,N-dioctyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59158-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltricaprylylammonium bisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059158144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltrioctylammonium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanainium, N-methyl-N,N-dioctyl-, sulfate (1:1)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYLTRICAPRYLYLAMMONIUM BISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK5C0BIA55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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